1-[(2E)-2-Buten-2-Yl]-3-Fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2E)-2-Buten-2-Yl]-3-Fluorobenzene is an organic compound characterized by the presence of a fluorine atom attached to a benzene ring, which is further substituted with a but-2-en-2-yl group in the E-configuration
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2E)-2-Buten-2-Yl]-3-Fluorobenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-fluorobenzene and but-2-en-2-yl bromide.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a strong base such as potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Procedure: The 3-fluorobenzene is treated with but-2-en-2-yl bromide in the presence of potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Purification: The crude product is purified using column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(2E)-2-Buten-2-Yl]-3-Fluorobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond to a single bond, yielding 1-butyl-3-fluorobenzene.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄)
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: 1-butyl-3-fluorobenzene
Substitution: Various substituted derivatives depending on the electrophile used
Wissenschaftliche Forschungsanwendungen
1-[(2E)-2-Buten-2-Yl]-3-Fluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 1-[(2E)-2-Buten-2-Yl]-3-Fluorobenzene exerts its effects depends on its interaction with molecular targets. The fluorine atom can influence the compound’s electronic properties, affecting its reactivity and binding affinity to various targets. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to specific biological outcomes.
Vergleich Mit ähnlichen Verbindungen
1-[(E)-but-2-en-2-yl]-4-fluorobenzene: Similar structure but with the fluorine atom at the para position.
1-[(E)-but-2-en-2-yl]-2-fluorobenzene: Similar structure but with the fluorine atom at the ortho position.
1-[(E)-but-2-en-2-yl]-3-chlorobenzene: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness: 1-[(2E)-2-Buten-2-Yl]-3-Fluorobenzene is unique due to the specific positioning of the fluorine atom, which can significantly influence its chemical reactivity and interaction with biological targets compared to its analogs.
Eigenschaften
CAS-Nummer |
158440-79-0 |
---|---|
Molekularformel |
C10H11F |
Molekulargewicht |
150.196 |
IUPAC-Name |
1-[(E)-but-2-en-2-yl]-3-fluorobenzene |
InChI |
InChI=1S/C10H11F/c1-3-8(2)9-5-4-6-10(11)7-9/h3-7H,1-2H3/b8-3+ |
InChI-Schlüssel |
CLLPQZXTWMZRLT-FPYGCLRLSA-N |
SMILES |
CC=C(C)C1=CC(=CC=C1)F |
Synonyme |
Benzene, 1-fluoro-3-(1-methyl-1-propenyl)-, (E)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.